![molecular formula C12H16N4OS B13063453 (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a mercapto group, a pyrimido[4,5-d]pyrimidine moiety, and an enol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol typically involves multi-step organic reactions
Pyrimido[4,5-d]pyrimidine Core Synthesis: This can be achieved through the condensation of appropriate amines with formamide derivatives under high-temperature conditions.
Introduction of Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of Enol Group: The enol group is typically formed through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The enol group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules could be studied to understand its potential therapeutic effects.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The mercapto group could form covalent bonds with cysteine residues in proteins, while the pyrimido[4,5-d]pyrimidine moiety could engage in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Mercapto-4-(pyrimidin-2-yl)pent-3-en-1-ol: Similar structure but lacks the methyl group and the extended pyrimidine ring system.
(Z)-3-Mercapto-4-(quinolin-3-yl)pent-3-en-1-ol: Contains a quinoline ring instead of the pyrimido[4,5-d]pyrimidine moiety.
Uniqueness
The presence of the 7-methylpyrimido[4,5-d]pyrimidine ring system in (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol provides unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.
This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to related compounds
Properties
Molecular Formula |
C12H16N4OS |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
(Z)-4-(2-methyl-5H-pyrimido[4,5-d]pyrimidin-6-yl)-3-sulfanylpent-3-en-1-ol |
InChI |
InChI=1S/C12H16N4OS/c1-8(11(18)3-4-17)16-6-10-5-13-9(2)15-12(10)14-7-16/h5,7,17-18H,3-4,6H2,1-2H3/b11-8- |
InChI Key |
MDKDCWFXWRLQQN-FLIBITNWSA-N |
Isomeric SMILES |
CC1=NC=C2CN(C=NC2=N1)/C(=C(/CCO)\S)/C |
Canonical SMILES |
CC1=NC=C2CN(C=NC2=N1)C(=C(CCO)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


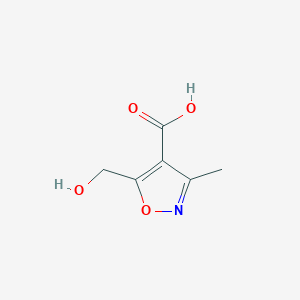

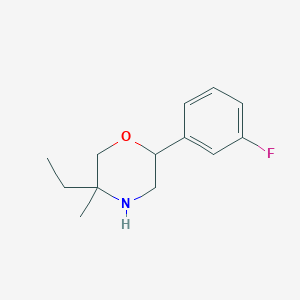
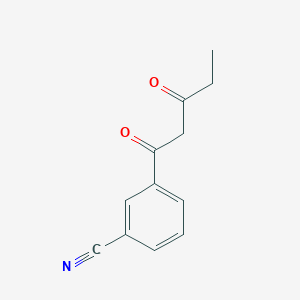

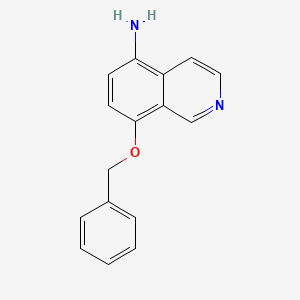
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
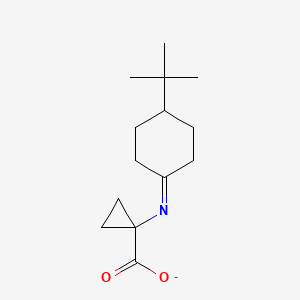
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)

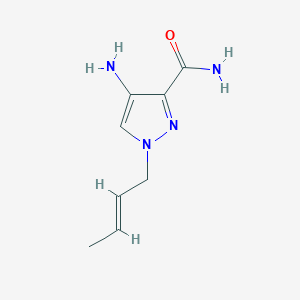

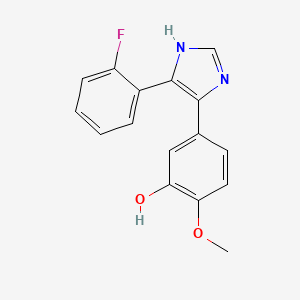
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
